PEG methacrylate

Description

Properties

IUPAC Name |

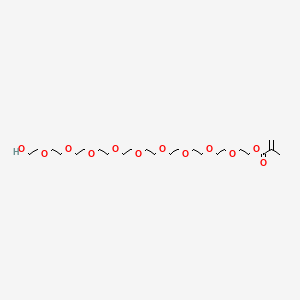

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVPMFOXHJVWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Poly(ethylene glycol) methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25736-86-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Poly(ethylene glycol) Methacrylate (PEGMA)

Introduction: The Molecular Architecture and Significance of PEGMA

Poly(ethylene glycol) methacrylate, commonly abbreviated as PEGMA, is a macromonomer of significant interest in the fields of biomaterials, drug delivery, and tissue engineering. Its molecular structure is a hybrid, featuring a hydrophilic poly(ethylene glycol) (PEG) chain and a reactive methacrylate group at one terminus.[1] This unique bifunctional nature is the cornerstone of its versatility. The PEG segment imparts excellent water solubility, flexibility, and a high degree of biocompatibility, often referred to as "stealth" properties that can reduce non-specific protein adsorption and minimize immune responses in vivo.[2][3] Concurrently, the methacrylate group serves as a polymerizable handle, enabling its incorporation into larger polymer networks through various polymerization techniques.[1][2]

The properties of PEGMA can be precisely controlled by tuning the length of the PEG chain, which directly influences characteristics such as hydrophilicity, viscosity, and the final mechanical properties of the resulting polymer.[1] This guide will provide a comprehensive overview of the synthesis, polymerization, and application of PEGMA, with a focus on the underlying scientific principles that govern its utility for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Characterization of PEGMA

The synthesis of PEGMA is most commonly achieved through the esterification of poly(ethylene glycol) (PEG) or its monofunctional derivative, poly(ethylene glycol) monomethyl ether (mPEG), with a methacrylic acid derivative.[1] The choice of reagents and reaction conditions is critical to ensure high yield and purity, while preventing premature polymerization of the methacrylate group.

Synthetic Pathway: Esterification

The primary synthetic route involves the reaction of the terminal hydroxyl group of a PEG chain with methacrylic anhydride or methacryloyl chloride in the presence of a base catalyst, such as triethylamine. This reaction is typically carried out in an anhydrous organic solvent like toluene or dichloromethane.

Caption: General schematic of PEGMA synthesis via esterification.

A critical consideration during synthesis is the prevention of auto-polymerization of the methacrylate group. This is typically achieved by including a polymerization inhibitor, such as butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), in the reaction mixture.[1]

Purification and Characterization

Post-synthesis, purification is essential to remove unreacted starting materials, byproducts, and the polymerization inhibitor. This is often accomplished through techniques such as precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum. For hydrogel applications, dialysis against deionized water is a common method to remove low molecular weight impurities.[4]

Confirmation of successful synthesis and purity is typically achieved through spectroscopic methods:

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a definitive technique to confirm the covalent attachment of the methacrylate group to the PEG chain. Key signals to observe include the disappearance of the signal corresponding to the terminal -CH₂-OH protons of the PEG starting material and the appearance of new peaks corresponding to the vinyl protons of the methacrylate group (typically in the range of 5.5-6.5 ppm).[4][5][6] The integration of these peaks can also be used to determine the degree of functionalization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide complementary evidence of the synthesis. The appearance of a characteristic carbonyl (C=O) stretching peak from the ester group (around 1720 cm⁻¹) and the C=C double bond stretch (around 1635 cm⁻¹) are indicative of successful methacrylation.[7][8]

Part 2: Polymerization of PEGMA: Forming Functional Hydrogels

The true utility of PEGMA lies in its ability to be polymerized, most commonly into hydrogels. Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large quantities of water, mimicking the properties of natural tissues.[9][10] The polymerization of PEGMA is typically achieved through free-radical polymerization, which can be initiated by various stimuli, including light (photopolymerization) or chemical initiators.

Photopolymerization of PEGMA Hydrogels

Photopolymerization is a widely used method for fabricating PEGMA hydrogels due to its rapid reaction rates, spatial and temporal control, and ability to be performed under mild, physiological conditions.[11][12][13]

Caption: Workflow for PEGMA hydrogel formation via photopolymerization.

Step-by-Step Protocol for Photopolymerization:

-

Pre-polymer Solution Preparation:

-

Dissolve the PEGMA monomer and a crosslinking agent, such as poly(ethylene glycol) diacrylate (PEGDA) or dimethacrylate (PEGDMA), in a biocompatible solvent, typically a buffered saline solution (e.g., PBS) or cell culture medium.[14] The concentration of the monomer and crosslinker will directly influence the mechanical properties of the final hydrogel.

-

Add a photoinitiator to the solution. A common and relatively biocompatible photoinitiator is Irgacure 2959, which generates free radicals upon exposure to UV light (around 365 nm).[11][14] The concentration of the photoinitiator is typically low (e.g., 0.05-0.5% w/v).

-

Ensure all components are fully dissolved. Gentle heating or vortexing may be required.[14]

-

-

Polymerization:

-

Pipette the pre-polymer solution into a mold of the desired shape.

-

Expose the solution to a UV or visible light source of the appropriate wavelength and intensity for a predetermined duration (typically a few seconds to several minutes).[13] The photoinitiator absorbs photons, cleaves, and forms highly reactive free radicals.[12]

-

-

Mechanism:

-

Initiation: The generated free radicals attack the carbon-carbon double bond of the methacrylate group on a PEGMA monomer, initiating the polymerization process.[12]

-

Propagation: The newly formed monomer radical then attacks another PEGMA monomer, and this process repeats, rapidly forming long polymer chains.

-

Crosslinking: When a growing polymer chain radical reacts with a methacrylate group on a PEGDA or PEGDMA molecule, it incorporates the crosslinker into the chain. Since the crosslinker has two reactive groups, it can then react with another growing chain, covalently linking them together. This process, repeated throughout the solution, forms the three-dimensional hydrogel network.

-

Controlled Radical Polymerization (CRP)

For applications requiring more precise control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[15][16]

-

ATRP: This technique uses a transition metal catalyst (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. This allows for the synthesis of well-defined block copolymers where PEGMA can be combined with other monomers to create amphiphilic structures.[16][17]

-

RAFT: RAFT polymerization utilizes a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures like block and star polymers.[15][18] This control is crucial for creating advanced drug delivery systems where the polymer structure dictates drug loading and release kinetics.[15]

Part 3: Properties and Applications in Drug Development

The physicochemical properties of PEGMA-based materials are highly tunable, making them exceptionally well-suited for a range of biomedical applications.[19][20][21]

Tunable Physicochemical Properties

The final properties of a PEGMA hydrogel are not determined by a single factor, but rather by the interplay of several formulation parameters. Understanding these relationships is key to designing materials for specific applications.

| Property | Key Influencing Factors | Effect of Increasing the Factor |

| Mechanical Stiffness (Modulus) | Monomer/Crosslinker Concentration, PEG Molecular Weight | Increases with higher concentration; Decreases with higher MW.[14][22][23] |

| Swelling Ratio | Crosslink Density, PEG Molecular Weight | Decreases with higher crosslink density; Increases with higher MW.[14][24] |

| Mesh Size (Pore Size) | Crosslink Density, PEG Molecular Weight | Decreases with higher crosslink density; Increases with higher MW.[23] |

| Degradation Rate | Inclusion of degradable linkages (e.g., esters, peptides) | Can be tailored by the type and density of degradable groups.[14] |

Causality: A higher concentration of monomer and crosslinker leads to a more densely crosslinked network. This denser network restricts the movement of polymer chains, resulting in a stiffer material (higher modulus) that can absorb less water (lower swelling ratio) and has smaller pores (smaller mesh size).[23] Conversely, using a higher molecular weight PEG for the PEGMA monomer means there are longer chains between crosslinks, leading to a more flexible, less dense network with a higher capacity for swelling.[22][24]

Core Applications

-

Drug Delivery Systems: PEGMA hydrogels are excellent candidates for controlled drug release platforms.[21][25] Their porous structure allows for the encapsulation of therapeutic molecules, from small molecule drugs to large proteins.[10][20][26] The release of the encapsulated drug is governed by diffusion through the hydrogel mesh. By tuning the mesh size (via crosslink density and PEG molecular weight), the release rate can be precisely controlled.[27][28] For instance, a more tightly crosslinked hydrogel will result in slower, more sustained drug release.[27] Both hydrophilic and hydrophobic drugs can be delivered; hydrophobic drugs can be physically entrapped within the polymer network.[27][28]

-

Tissue Engineering: In tissue engineering, hydrogels serve as scaffolds that provide a supportive, three-dimensional environment for cells to attach, proliferate, and form new tissue.[9][20] The biocompatibility of PEGMA is a major advantage, as it generally does not elicit a strong inflammatory response.[21][29] The mechanical properties of the hydrogel can be tuned to match those of the target tissue, from soft brain tissue to stiffer cartilage.[22][23] Furthermore, bioactive molecules like cell adhesion peptides (e.g., RGD) can be co-polymerized into the PEGMA network to promote specific cell interactions, enhancing tissue regeneration.[14][30]

-

Surface Modification and Antifouling Coatings: The inherent protein resistance of PEG makes PEGMA an ideal monomer for modifying the surface of medical devices.[31][32] By grafting PEGMA onto a surface via photopolymerization, a hydrophilic, brush-like polymer layer is formed.[3][33][34] This layer creates a steric barrier that prevents proteins and cells from adsorbing onto the surface, a phenomenon known as biofouling.[33][34] This is critical for improving the biocompatibility of materials used for implants, biosensors, and catheters, reducing the risk of infection and thrombosis.[31][35]

Conclusion

Poly(ethylene glycol) methacrylate is a powerful and versatile macromonomer whose importance in biomedical research and development cannot be overstated. Its unique combination of a biocompatible, hydrophilic PEG backbone and a polymerizable methacrylate group allows for the creation of highly tunable materials. Through straightforward polymerization techniques, particularly photopolymerization, researchers can fabricate hydrogels with tailored mechanical, swelling, and degradation properties. These materials are instrumental in advancing the fields of controlled drug delivery, regenerative medicine, and biocompatible surface coatings. The ability to rationally design PEGMA-based systems based on a fundamental understanding of structure-property relationships will continue to drive innovation in the development of next-generation therapeutics and medical devices.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Poly(ethylene glycol) methyl ether methacrylate: Properties and Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of PEGMA.

-

Al-Harrasi, A., et al. (2022). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. MDPI. Retrieved from [Link]

-

Bakaic, E., Smeets, N. M. B., & Hoare, T. (2015). Injectable hydrogels based on poly(ethylene glycol) and derivatives as functional biomaterials. RSC Advances, 5, 35469-35486. Retrieved from [Link]

-

Yamada, T., et al. (2022). Amphiphilic Poly[poly(ethylene glycol) methacrylate]s with OH Groups in the PEG Side Chains for Controlling Solution/Rheological Properties and toward Bioapplication. ACS Applied Bio Materials. Retrieved from [Link]

-

Van Vlierberghe, S., et al. (2011). Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels. PMC - NIH. Retrieved from [Link]

-

MolecularCloud. (2024, December 17). The Versatility of PEG Hydrogel in Biomedical Applications. Retrieved from [Link]

-

Sowiński, J., & Drabczyk, A. (2022). Review: synthetic polymer hydrogels for biomedical applications. MOST Wiedzy. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step synthesis of polyethylene glycol methyl ether methacrylate. Request PDF. Retrieved from [Link]

-

Amca, N. A., & Kavaz, D. (2024). Preparation and characterization of poly(ethylene glycol) dimethacrylate/methylcellulose hydrogels via photopolymerization for tissue engineering applications. Journal of Polymer Research. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2022). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. NIH. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 5). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. Retrieved from [Link]

-

Shields, J. D., et al. (2024). PEG-Based Hydrogel Coatings: Design Tools for Biomedical Applications. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface modification by photograft polymerization of poly(ethylene glycol) methacrylate(PEGMA). Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Photopolymerization of PEGDA (A), GelMA (B) and MeHA (C) hydrogels via.... Download Scientific Diagram. Retrieved from [Link]

-

Tan, S., et al. (2018). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online. Retrieved from [Link]

-

Ghosh, B., et al. (2021). RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery. NIH. Retrieved from [Link]

-

Keogh, M. B., et al. (2011). Mechanical properties and thermal behaviour of PEGDMA hydrogels for potential bone regeneration application. Research at TUS. Retrieved from [Link]

-

Rhodes, N. P., Sandhu, N. P., & Onis, B. (2011). Surface modification of biomaterials by covalent binding of poly(ethylene glycol) (PEG). ResearchGate. Retrieved from [Link]

-

IADR. (n.d.). PMMA Surface Modification with PEGMA and PEGDA against Bacteria Adhesion. Retrieved from [Link]

-

DergiPark. (n.d.). Preparation of Photopolymerizable HEMA/PEG-DA Based Hydrogels Filled with Low Concentrations of Nanoparticle Titanium Dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(ethylene glycol) Methacrylate/Dimethacrylate Hydrogels for Controlled Release of Hydrophobic Drugs. Request PDF. Retrieved from [Link]

-

De, P., et al. (2015). Synthesis of poly(poly(ethylene glycol) methacrylate)-polyisobutylene ABA block copolymers by the combination of quasiliving carbocationic and atom transfer radical polymerizations. PubMed. Retrieved from [Link]

-

Sajjadi, A., et al. (2024). Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications. Frontiers. Retrieved from [Link]

-

Roy, V., et al. (2023). Surface modifications of biomaterials in different applied fields. PMC - NIH. Retrieved from [Link]

-

Bryant, S. J., et al. (2008). Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels. NIH. Retrieved from [Link]

-

Li, D., et al. (2015). Preparation and characterization of brush-like PEGMA-graft-PDA coating and its application for protein separation by CE. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of P(PEGMA)-Br and P(PEGMA)-b-P(DMAEMA-co-CPLAMA). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 Typical 1 H NMR spectrum of a matrix of PEGMEMA and.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. Retrieved from [Link]

-

Indian Journal of Fibre & Textile Research. (n.d.). Polyethylene glycol-based RAFT agent cum ATRP macroinitiator initiated block copolymerization of methyl methacrylate. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis of PMMA-b-PEG-b- PMMA by controlled Polymerization Using Macro-RAFT Agents. Retrieved from [Link]

-

Research at TUS. (n.d.). Synthesis and characterization of polyethylene glycol dimethacrylate hydrogels for biomedical application. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of MA-PEG-SO 3 H and poly(MA.... Retrieved from [Link]

-

Johnson, J. A., et al. (2013). Degradable PEGylated Protein Conjugates Utilizing RAFT Polymerization. PMC - NIH. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applications. Retrieved from [Link]

-

Zapata-Gonzalez, I., et al. (2020). PEGMAs with short and long side chains: what is the effect in the formation of stars and brushes by RAFT polymerization?. Reaction Chemistry & Engineering. Retrieved from [Link]

-

PubMed. (n.d.). Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. Retrieved from [Link]

-

ACS Omega. (n.d.). Hydrogel Encapsulation Techniques and Its Clinical Applications in Drug Delivery and Regenerative Medicine: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ¹H-NMR spectra of PEGDMA 1000, (b) FT-IR spectra of PEGDMA 1000. Retrieved from [Link]

-

AIP Publishing. (2016, November 17). 1 H-NMR characterization of poly(ethylene glycol) and polydimethylsiloxane copolymer. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of poly(poly(ethylene glycol) methacrylate)-polyisobutylene ABA block copolymers by the combination of quasiliving carbocationic and atom transfer radical polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation and characterization of brush-like PEGMA-graft-PDA coating and its application for protein separation by CE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PEGMAs with short and long side chains: what is the effect in the formation of stars and brushes by RAFT polymerization? - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 19. Injectable hydrogels based on poly(ethylene glycol) and derivatives as functional biomaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]

- 21. Making sure you're not a bot! [mostwiedzy.pl]

- 22. research.tus.ie [research.tus.ie]

- 23. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. resolvemass.ca [resolvemass.ca]

- 28. researchgate.net [researchgate.net]

- 29. nbinno.com [nbinno.com]

- 30. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]

- 31. PEG-Based Hydrogel Coatings: Design Tools for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 33. researchgate.net [researchgate.net]

- 34. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 35. PMMA Surface Modification with PEGMA and PEGDA against Bacteria Adhesion IADR Abstract Archives [iadr.abstractarchives.com]

PEG Methacrylate vs. PEG Diacrylate: A Deep Dive into Reactivity, Network Architecture, and Hydrogel Performance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction with Profound Impact

Poly(ethylene glycol) (PEG)-based hydrogels are cornerstones in biomedical research, prized for their biocompatibility, hydrophilicity, and tunable properties.[1][2] They serve as scaffolds in tissue engineering, vehicles for drug delivery, and matrices for 3D cell culture.[3][4] The versatility of PEG hydrogels stems from the ability to chemically modify the terminal hydroxyl groups of the PEG backbone, converting them into reactive moieties capable of polymerization.

Among the most common derivatives are PEG methacrylate (PEGMA) and PEG diacrylate (PEGDA). While separated by only a single methyl group and a difference in functionality, their respective reactivities and roles in polymerization lead to hydrogels with fundamentally different network architectures, mechanical properties, and degradation profiles. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple catalog of properties to explore the causal relationships between molecular structure, polymerization kinetics, and final material performance. Understanding these core principles is paramount for rationally designing hydrogels tailored to specific, demanding biomedical applications.

Part 1: The Molecular Basis of Reactivity

At the heart of the performance difference between PEGMA and PEGDA are their distinct chemical structures. PEGDA is a bifunctional macromer, meaning it has two reactive acrylate groups, one at each end of the linear PEG chain.[5][6] This bifunctionality designates it as a crosslinker , the primary building block for forming a three-dimensional network.

PEGMA, in contrast, is typically monofunctional, possessing a single methacrylate group at one end of the PEG chain. This makes it a chain modifier or extender rather than a primary network former.[7] When copolymerized with a crosslinker like PEGDA, PEGMA can be incorporated into the network as a dangling side chain, altering properties like mesh size and swelling without contributing additional crosslink points.

The second critical distinction lies in the reactive end-groups themselves: acrylate vs. methacrylate. The methacrylate group contains an additional alpha-methyl group that the acrylate group lacks. This methyl group introduces two key effects:

-

Steric Hindrance: The bulkier methyl group can physically impede the approach of incoming radicals and monomers, generally slowing the rate of polymerization compared to the more accessible acrylate double bond.[8]

-

Radical Stability: The methyl group provides electron-donating inductive effects, which helps to stabilize the tertiary radical formed on the methacrylate group during polymerization.

These seemingly minor structural variations dictate the entire polymerization process and the resulting network architecture.

Part 3: Correlating Reactivity with Macroscopic Properties

The differences in molecular structure and polymerization kinetics translate directly to the bulk properties of the final hydrogel. A researcher can tune these properties by adjusting variables like the monomer type, its molecular weight (MW), and its concentration in the precursor solution.

Mechanical Properties

The mechanical stiffness (e.g., compressive or shear modulus) of a hydrogel is primarily dictated by its crosslinking density. [9][10]

-

Effect of PEGDA: As a crosslinker, increasing the concentration of PEGDA or decreasing its molecular weight (which increases the number of acrylate groups per unit volume) leads to a higher crosslink density. [6][11]This results in a mechanically stiffer and more brittle hydrogel. [11]For example, doubling the concentration of a PEG dimethacrylate (a methacrylate analogue of PEGDA) from 10% to 20% can increase the compressive modulus by a factor of 10. [10]* Effect of PEGMA: When copolymerized with PEGDA, PEGMA acts as a network modifier. Adding monofunctional PEGMA can decrease the overall crosslink density by terminating some growing chains, leading to a softer gel. [7]However, it can also increase entanglements that contribute to mechanical strength. [7]The slower polymerization of methacrylates may also lead to more uniform network formation, potentially enhancing toughness compared to faster-reacting acrylates.

Swelling Behavior

A hydrogel's ability to absorb and retain water is inversely proportional to its crosslink density.

-

Effect of PEGDA: A higher concentration of PEGDA creates a tighter, more densely crosslinked network. [11]This physically constrains the PEG chains, reducing their ability to expand and absorb water, thus leading to a lower equilibrium swelling ratio. [7]* Effect of PEGMA: Incorporating PEGMA into a PEGDA network generally increases the swelling ratio by reducing the effective crosslink density. [7]

Biocompatibility and Degradation

Both PEGDA and PEGMA form hydrogels that are generally considered biocompatible and non-immunogenic, a key advantage of the PEG backbone. [2][4][12]

-

Cell Interaction: The nanoscale heterogeneity of chain-polymerized PEGDA hydrogels can affect cell adhesion and spreading. [13][14]While PEG itself is protein-repellent, the dense poly(acrylate) regions can create domains with different hydrophobicity and stiffness that influence cell behavior.

-

Degradation: The acrylate and methacrylate groups are linked to the PEG backbone via ester bonds. These bonds are susceptible to hydrolytic degradation, causing the hydrogel to break down over time. The degradation rate can be tuned by altering the crosslink density; however, for applications requiring different degradation profiles, researchers may opt for alternative chemistries, such as replacing the ester linkages with more stable amide bonds (e.g., PEG-diacrylamide). [15]

Parameter Effect on PEGDA Hydrogel Properties Causality Increase PEGDA Concentration ↑ Modulus, ↓ Swelling Ratio Increases crosslink density, restricting chain mobility and water uptake. [16][11] Decrease PEGDA MW ↑ Modulus, ↓ Swelling Ratio Increases the density of reactive acrylate groups per unit volume, leading to more crosslinks. [6][11] Add PEGMA (co-monomer) ↓ Modulus, ↑ Swelling Ratio Acts as a chain terminator, reducing the overall effective crosslink density of the network. [7] | Polymerization Type | Chain-growth (PEGDA) creates heterogeneous networks. | Rapid, localized polymerization leads to dense crosslinking nodes (poly(acrylate) chains) connected by PEG linkers. [13][17][18]|

Part 4: Experimental Protocols and Methodologies

A self-validating protocol is essential for reproducible results. The following methodologies provide a robust framework for the synthesis and characterization of PEG-based hydrogels.

Experimental Workflow

Protocol 1: Photopolymerization of a PEGDA Hydrogel

This protocol describes the formation of a 10% (w/v) PEGDA hydrogel.

-

Preparation of Precursor Solution:

-

Weigh 100 mg of PEGDA (e.g., MW 3.4 kDa) and place it in a 1.5 mL amber microcentrifuge tube.

-

Add 1 mL of sterile phosphate-buffered saline (PBS) to achieve a 10% (w/v) solution.

-

Weigh 1 mg of a suitable photoinitiator (e.g., Irgacure 2959, for 0.1% w/v) and add it to the solution. The choice and concentration of photoinitiator are critical for cytocompatibility. [16] * Vortex the solution vigorously until all components are fully dissolved. Protect from light.

-

-

Polymerization:

-

Pipette the desired volume of the precursor solution into a mold (e.g., a PDMS mold to create discs of a specific diameter and thickness).

-

Place the mold in a UV light source (e.g., 365 nm). The intensity and exposure time will need to be optimized but a typical starting point is 5-10 minutes. [16][19] * Polymerization is complete when the solution transitions to a solid gel.

-

-

Post-Polymerization Processing:

-

Carefully remove the hydrogel discs from the mold.

-

Place the hydrogels in a large excess of sterile PBS to allow them to swell to equilibrium and to leach out any unreacted monomers or photoinitiator. Change the PBS solution at least 3-4 times over a 24-48 hour period.

-

Protocol 2: Characterization of Hydrogel Properties

-

Swelling Ratio Measurement:

-

After reaching equilibrium swelling (Step 3 above), remove a hydrogel disc from the PBS.

-

Gently blot the surface with a lint-free wipe to remove excess surface water and record its mass (Wet Weight, W_w).

-

Freeze the hydrogel (e.g., at -80°C) and then lyophilize (freeze-dry) it until all water has been removed (typically 24-48 hours).

-

Record the mass of the dry hydrogel (Dry Weight, W_d).

-

Calculate the mass swelling ratio as: Swelling Ratio = W_w / W_d.

-

-

Mechanical Analysis (Compression Testing):

-

Use hydrogel discs that have been swollen to equilibrium.

-

Measure the diameter and thickness of the disc to calculate the initial cross-sectional area.

-

Place the disc on the platen of a mechanical tester equipped with a suitable load cell.

-

Apply a compressive strain at a constant rate (e.g., 10% of the sample thickness per minute).

-

Record the resulting stress-strain curve.

-

The compressive modulus is calculated from the slope of the initial linear region of the stress-strain curve (e.g., 5-15% strain). [10]

-

Conclusion and Practical Recommendations

The choice between this compound and PEG diacrylate is not arbitrary; it is a critical design decision that dictates the fundamental structure and function of the resulting hydrogel.

-

Choose PEGDA when the primary goal is to form a crosslinked hydrogel network. It is the workhorse for creating 3D scaffolds. The mechanical properties and swelling behavior can be precisely tuned by modulating its concentration and molecular weight. [16][11]

-

Choose PEGMA when the goal is to modify an existing network or to create linear polymers with PEG side chains. In combination with PEGDA, it allows for finer control over network properties, such as increasing mesh size while maintaining a certain polymer density. [7] Ultimately, a deep understanding of the underlying polymerization chemistry is what separates trial-and-error formulation from rational material design. By appreciating how the reactivity of these monomers shapes the hydrogel network at the nanoscale, researchers can more effectively engineer materials with the specific properties required to drive innovation in drug development and regenerative medicine.

References

-

Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. (n.d.). National Institutes of Health. [Link]

-

Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer. (n.d.). National Institutes of Health. [Link]

-

Nanoscale physicochemical properties of chain- and step-growth polymerized PEG hydrogels affect cell-material interactions. (2017). National Institutes of Health. [Link]

-

Impact of PEGDA photopolymerization in micro-stereolithography on 3D printed hydrogel structure and swelling. (2021). Royal Society of Chemistry. [Link]

-

Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels. (2011). National Institutes of Health. [Link]

-

Hydrogels of poly(ethylene glycol): mechanical characterization and release of a model drug. (1998). Journal of Controlled Release. [Link]

-

Nanoscale physicochemical properties of chain- and step-growth polymerized PEG hydrogels affect cell-material interactions. (2017). ResearchGate. [Link]

-

Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. (2024). MDPI. [Link]

-

Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. (2022). Taylor & Francis Online. [Link]

-

Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering. (2023). National Institutes of Health. [Link]

-

An overview of use of PEG-based hydrogels in biomedical and biological applications. (2023). ResearchGate. [Link]

-

Transparent Low Molecular Weight Poly(Ethylene Glycol) Diacrylate-Based Hydrogels as Film Media for Photoswitchable Drugs. (2017). MDPI. [Link]

-

Photopolymerization of PEGDA (A), GelMA (B) and MeHA (C) hydrogels via... (2022). ResearchGate. [Link]

-

Nanoscale physicochemical properties of chain- and step-growth polymerized PEG hydrogels affect cell-material interactions. (2017). Semantic Scholar. [Link]

-

Photopolymerization kinetics of (A) pristine hydrogels at different... (2022). ResearchGate. [Link]

-

The Chemistry of PEGDA: Understanding Its Role in Polymer Synthesis and Crosslinking. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mechanical Properties and Concentrations of Poly(ethylene glycol) in Hydrogels and Brushes Direct the Surface Transport of Staphylococcus aureus. (2019). ACS Publications. [Link]

-

Polyethylene Glycol Diacrylate (PEGDA) – Structure and UV-Curable Applications. (2024). Polymer Chemistry Innovations. [Link]

-

Mechanical and physical characterization of TG-PEG hydrogels. (2020). ResearchGate. [Link]

-

Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering. (2023). London South Bank University Research Online. [Link]

-

The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering. (2007). National Institutes of Health. [Link]

-

Fabrication and Characterization of Porous PEGDA Hydrogels for Articular Cartilage Regeneration. (2023). MDPI. [Link]

-

Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol) for biomedical applications. (2020). Wiley Online Library. [Link]

-

Atom Transfer Radical Polymerization of Poly(ethylene glycol) Dimethacrylate. (2001). ACS Publications. [Link]

-

Tailoring properties of biocompatible PEG-DMA hydrogels with UV light. (2013). ResearchGate. [Link]

-

Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications. (2024). Frontiers in Bioengineering and Biotechnology. [Link]

-

Understanding the Response of Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel Networks: A Statistical Mechanics-Based Framework. (2022). ACS Publications. [Link]

-

Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. (2023). National Institutes of Health. [Link]

-

Mechanical Properties and Degradation of Chain and Step-Polymerized Photodegradable Hydrogels. (2013). ACS Publications. [Link]

-

Photopolymerisation of polyethylene glycol dimethacrylate (PEGDMA) and... (2022). ResearchGate. [Link]

-

Mechanical Properties and Degradation of Chain and Step- Polymerized Photodegradable Hydrogels. (2013). ETH Zurich Research Collection. [Link]

-

Mechanism for the radical polymerization of PEGDA with the methacrylate... (2019). ResearchGate. [Link]

-

Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends. (2011). National Institutes of Health. [Link]

-

What Are PEG Hydrogels And How Are They Used? (2024). YouTube. [Link]

-

PEGDMA vs. PEGDA: Understanding Crosslinker Differences for Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Photoscissable Hydrogel Synthesis via Rapid Photopolymerization of Novel PEG-Based Polymers in the Absence of Photoinitiators. (1997). ACS Publications. [Link]

-

Amphiphilic Poly[poly(ethylene glycol) methacrylate]s with OH Groups in the PEG Side Chains for Controlling Solution/Rheological Properties and toward Bioapplication. (2020). ACS Publications. [Link]

-

Comparison of the mechanical properties of PEG-ADA hydrogels and PEGDA... (2021). ResearchGate. [Link]

-

Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials. (2020). ResearchGate. [Link]

-

The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles. (2013). Royal Society of Chemistry. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. polysciences.com [polysciences.com]

- 3. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Polyethylene Glycol Diacrylate (PEGDA) – Structure and UV-Curable Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 7. The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]

- 10. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nanoscale physicochemical properties of chain- and step-growth polymerized PEG hydrogels affect cell-material interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Degradable hydrogels derived from peg-diacrylamide for hepatic tissue engineering — LMRT [lmrt.mit.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. Nanoscale physicochemical properties of chain- and step-growth polymerized PEG hydrogels affect cell-material interactions. | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. par.nsf.gov [par.nsf.gov]

A Senior Application Scientist's Guide to PEG Methacrylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of PEGylation and Methacrylate Chemistry

Poly(ethylene glycol), or PEG, is a hydrophilic, biocompatible, and non-immunogenic polymer that has become a cornerstone in the biomedical and pharmaceutical fields.[1] Its ability to repel protein adsorption, increase the solubility of hydrophobic molecules, and prolong the circulation time of therapeutics makes it an invaluable tool.[1][2] When the terminal hydroxyl groups of PEG are functionalized with methacrylate moieties, a highly versatile class of macromonomers known as PEG methacrylates (PEGMA) is created.[3][4]

The true power of PEGMA lies in its polymerizable methacrylate group. This functional group can readily undergo free-radical polymerization, often initiated by UV light or chemical initiators, to form robust hydrogel networks.[5][6] This process allows scientists to create three-dimensional, water-swollen structures with tunable properties, ideal for a vast array of applications including drug delivery, tissue engineering, and surface modification.[2][7][8][9] This guide provides an in-depth exploration of the different types of PEG methacrylate derivatives, their synthesis, characterization, and critical applications, offering the causality behind experimental choices to empower your research and development.

Part 1: Classification of this compound Derivatives

The versatility of PEGMA derivatives stems from the ability to tailor their architecture, functionality, and molecular weight. Understanding these classifications is key to selecting the appropriate derivative for a specific application.

Classification by Architecture and Functionality

PEGMA derivatives can be broadly categorized by the number and type of functional groups on the PEG backbone.

-

Monofunctional this compound: These derivatives have a single polymerizable methacrylate group at one end of the PEG chain, while the other end is typically capped with a non-reactive group, such as a methyl ether (mPEG-MA). This structure is ideal for grafting PEG chains onto surfaces to prevent biofouling or for creating copolymers with other monomers.[3][10]

-

Homobifunctional PEG Dimethacrylate (PEGdMA): As the name suggests, these linear polymers possess a methacrylate group at both ends of the PEG chain.[6] PEGdMA molecules act as crosslinkers, forming the backbone of many hydrogel networks.[6][11] The distance between the two methacrylate groups, determined by the PEG molecular weight, is a critical parameter for controlling the crosslinking density and, consequently, the mechanical properties and mesh size of the resulting hydrogel.[8]

-

Multi-arm this compound: These derivatives feature multiple PEG "arms" extending from a central core, with each arm terminating in a methacrylate group.[5][12] Common examples include 4-arm and 8-arm PEG-MAs, which originate from cores like pentaerythritol or hexaglycerol, respectively.[12][13] The multi-arm architecture allows for the formation of highly crosslinked hydrogels with greater structural integrity compared to their linear counterparts.[14]

-

Heterobifunctional this compound: These specialized derivatives offer the most versatility for bioconjugation. They possess a methacrylate group on one terminus and a different reactive group (e.g., N-hydroxysuccinimide (NHS) ester, amine, carboxyl, or thiol) on the other.[15][16][17] This dual functionality enables the covalent attachment of the PEG chain to a surface or another polymer via the methacrylate group, while the other end is free to conjugate with proteins, peptides, or small molecule drugs.[15][16]

Comparative Overview of PEGMA Derivatives

| Derivative Type | Structure | Primary Function | Key Applications |

| Monofunctional (mPEG-MA) | CH₃-O-(CH₂CH₂O)n-MA | Surface Grafting, Copolymerization | Anti-fouling surfaces, creating PEGylated copolymers.[3][18] |

| Homobifunctional (PEGdMA) | MA-(OCH₂CH₂)n-O-MA | Crosslinking Agent | Formation of hydrogels for drug delivery and tissue engineering.[6][11] |

| Multi-arm (e.g., 4-arm PEG-MA) | C(CH₂-O-(CH₂CH₂O)n-MA)₄ | High-Density Crosslinking | Robust hydrogels for 3D cell culture and regenerative medicine.[5][12][13] |

| Heterobifunctional | X-(CH₂CH₂O)n-MA (X=NHS, Amine, etc.) | Bioconjugation Linker | Tethering bioactive molecules to surfaces or hydrogels.[15][16][17] |

MA denotes the methacrylate group.

Part 2: Synthesis and Characterization

The successful application of PEGMA derivatives hinges on their proper synthesis and rigorous characterization to confirm their structure and purity.

General Synthesis of this compound

The most common method for synthesizing this compound derivatives involves the esterification of the terminal hydroxyl groups of a PEG precursor with a methacrylic acid derivative. A widely used and efficient reagent for this is methacrylic anhydride.[19][20]

Causality Behind Experimental Choices:

-

Why Methacrylic Anhydride? It is highly reactive towards alcohols (the PEG-OH groups) and the byproducts (methacrylic acid) are easily removed during purification.[19][20]

-

Why an Anhydrous Solvent? Water can react with methacrylic anhydride, reducing the efficiency of the desired esterification reaction. Dichloromethane (DCM) is a common choice due to its ability to dissolve PEG and its inert nature.

-

Why a Base? A non-nucleophilic base like triethylamine is added to neutralize the methacrylic acid byproduct, driving the reaction to completion.

-

Why Precipitation in Ether? PEG is insoluble in cold diethyl ether, while the reactants and byproducts are soluble. This allows for efficient purification of the final PEGMA product.[21]

Characterization Techniques

Verifying the successful synthesis and purity of PEGMA derivatives is a critical, self-validating step.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for confirming methacrylation.[22][23][24] The appearance of characteristic peaks corresponding to the vinyl protons of the methacrylate group (typically between 5.5-6.5 ppm) and the methyl protons (around 1.9 ppm) provides definitive evidence of successful functionalization.[23] By comparing the integration of these new peaks to the integration of the PEG backbone protons (a large peak around 3.64 ppm), the degree of functionalization can be accurately calculated.[22][24]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight (MW) and polydispersity index (PDI) of the polymer.[5] A narrow PDI (typically 1.02-1.05) indicates a well-defined polymer population, which is crucial for reproducible hydrogel properties.[5][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the esterification by showing the appearance of a characteristic ester carbonyl (C=O) stretch (around 1720 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) band from the starting PEG material.[18]

Part 3: Applications in Research and Drug Development

The diverse family of PEGMA derivatives enables a wide range of applications, primarily centered around the formation of hydrogels and the modification of surfaces.

Hydrogels for Drug Delivery and Tissue Engineering

PEGMA-based hydrogels are exceptionally suited for biomedical applications due to their high water content, biocompatibility, and tunable properties.[1][7][8]

-

Sustained Drug Release: Hydrogels can act as reservoirs for therapeutic agents.[7][8] The drug is encapsulated within the hydrogel network during polymerization and is then released over time through diffusion. The release rate can be precisely controlled by modulating the hydrogel's crosslinking density; a higher density (achieved with lower MW PEGdMA or multi-arm PEGMAs) results in a smaller mesh size and slower drug release.[8]

-

3D Cell Culture and Tissue Regeneration: The porous structure of PEG hydrogels can mimic the native extracellular matrix (ECM), providing a scaffold for cells to grow and proliferate in three dimensions.[8][26] By incorporating cell-adhesion peptides (like RGD) into the hydrogel, often using heterobifunctional PEGMAs, these otherwise bio-inert scaffolds can be made bioactive to promote specific cell interactions.[26] The mechanical properties of the hydrogel can also be tuned to match those of the target tissue, influencing cell behavior and differentiation.

Surface Modification for Biocompatibility

The inherent ability of PEG to resist protein adsorption is leveraged to create "non-fouling" surfaces on medical devices, biosensors, and cell cultureware.[2][18]

-

Grafting-to Approach: Pre-synthesized monofunctional mPEG-MA can be attached to a surface that has been pre-activated with initiator molecules. Upon initiation (e.g., with UV light), the methacrylate group polymerizes from the surface, creating a dense brush-like layer of PEG chains.[18] This PEG layer forms a hydration barrier that sterically hinders the approach and adsorption of proteins, thus preventing subsequent cell adhesion and biofouling.[2]

Part 4: Experimental Protocol Example

Protocol: Synthesis of PEG Dimethacrylate (PEGdMA) from PEG-diol

This protocol describes a standard laboratory procedure for the methacrylation of a linear PEG-diol using methacrylic anhydride.

Materials:

-

Poly(ethylene glycol), dihydroxy-terminated (e.g., MW 3400 g/mol )

-

Methacrylic anhydride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Cold Diethyl Ether

-

Nitrogen or Argon gas source

-

Round bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

-

Preparation: Dry the PEG-diol under vacuum at 80°C for at least 4 hours to remove residual water.

-

Dissolution: In the round bottom flask, dissolve the dried PEG-diol in anhydrous DCM under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine to the solution. The amount should be in molar excess (e.g., 4-fold) relative to the hydroxyl groups of the PEG.

-

Reactant Addition: Cool the flask in an ice bath. Add methacrylic anhydride (in molar excess, e.g., 4-fold) dropwise to the stirring solution using a dropping funnel over 30 minutes.

-

Scientific Rationale: Dropwise addition helps to control the exothermic reaction and prevent unwanted side reactions.

-

-

Reaction: Remove the ice bath and allow the reaction to proceed at room temperature overnight under a nitrogen atmosphere.

-

Purification: a. Concentrate the reaction mixture using a rotary evaporator. b. Slowly pour the concentrated, viscous solution into a large beaker of vigorously stirring, ice-cold diethyl ether. This will cause the PEGdMA product to precipitate as a white solid.[21] c. Decant the ether and repeat the precipitation step two more times to ensure complete removal of impurities.

-

Drying: Collect the white precipitate by filtration and dry it under vacuum for 24-48 hours.

-

Storage: Add a small amount of inhibitor (e.g., 200 ppm MEHQ) to prevent premature polymerization.[5][12] Store the final product at -20°C, protected from light and moisture.[4]

Self-Validation:

-

Following the protocol, the product must be characterized by ¹H NMR to confirm the presence of methacrylate peaks and to calculate the percentage of functionalization. GPC should also be performed to verify that the polymer's molecular weight and PDI have not changed significantly.

Conclusion and Future Outlook

This compound derivatives represent a powerful and adaptable platform for innovation in drug delivery, tissue engineering, and biomaterials science. By understanding the fundamental classifications based on architecture and functionality, researchers can select or design the optimal derivative for their specific needs. The ability to form hydrogels with tunable properties or to create protein-repellent surfaces provides solutions to some of the most pressing challenges in medicine. Future advancements will likely focus on creating even more sophisticated derivatives, such as biodegradable PEGMAs that degrade in response to specific biological cues, further enhancing their utility in regenerative medicine and targeted therapies.

References

-

ResearchGate. (n.d.). Surface modification by photograft polymerization of poly(ethylene glycol) methacrylate(PEGMA) | Request PDF. Retrieved from [Link]

-

Creative PEGWorks. (n.d.). 4-Arm PEG-Methacrylate. Retrieved from [Link]

-

PubMed. (2010). Heterobifunctional PEGs: Efficient Synthetic Strategies and Useful Conjugation Methodologies. Retrieved from [Link]

-

PubMed Central. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. Retrieved from [Link]

-

MolecularCloud. (2024). The Versatility of PEG Hydrogel in Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. Retrieved from [Link]

-

YouTube. (2022). Microwave-Assisted Functionalization Of Poly(ethylene glycol) & On-Resin Peptides l Protocol Preview. Retrieved from [Link]

-

Creative PEGWorks. (n.d.). Methacrylate-PEG-Methacrylate. Retrieved from [Link]

-

PubMed Central. (2023). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. Retrieved from [Link]

-

News-Medical.net. (2024). Understanding poly(ethylene glycol) (PEG) and synthetic PEG derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Synthesis and Characterization of PEG and PEG Urethane Dimethacrylate Hydrogels. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers. Retrieved from [Link]

-

Creative PEGWorks. (n.d.). 4-Arm PEG-Methacrylate, MW 2k | Synthesize PEG Hydrogel. Retrieved from [Link]

-

nsf.gov. (n.d.). Synthesis and characterization of PEG dimethacrylates and their hydrogels. Retrieved from [Link]

-

MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

-

Nanocs. (n.d.). Methacrylate PEG, mPEG-MAR. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and characterization of PEG dimethacrylates and their hydrogels. Retrieved from [Link]

-

ResearchGate. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). New perspectives in PEGylation: controlled radical polymerization of oligo(ethylene glycol) methacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of 3k PEGDM. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Surface modification using silanated poly(ethylene glycol)s. Retrieved from [https://www.semanticscholar.org/paper/Surface-modification-using-silanated-poly(ethylene-grafted-Jo-Park/00914972f778393e87e14d84f8285c57b01d3224]([Link]

-

National Institutes of Health. (2022). Polyethylene Glycol-b-poly(trialkylsilyl methacrylate-co-methyl methacrylate) Hydrolyzable Block Copolymers for Eco-Friendly Self-Polishing Marine Coatings. Retrieved from [Link]

-

Kinam Park. (n.d.). Surface modi"cation using silanated poly(ethylene glycol)s. Retrieved from [Link]

-

pubs.acs.org. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR characterization of poly(ethylene glycol) and polydimethylsiloxane copolymer | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of poly (polyethylene glycol methacrylate) (PPEGMA). Retrieved from [Link]

Sources

- 1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 3. polysciences.com [polysciences.com]

- 4. Methacrylate PEG, mPEG-MAR [nanocs.net]

- 5. creativepegworks.com [creativepegworks.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]

- 9. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-ArmPEG-MA, Multi Arm PEG - Biopharma PEG [biochempeg.com]

- 13. Multi-arm PEG Derivatives [jenkemusa.com]

- 14. news-medical.net [news-medical.net]

- 15. Heterobifunctional PEGs: efficient synthetic strategies and useful conjugation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. heterobifunctional pegs [jenkemusa.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Synthesis and characterization of PEG dimethacrylates and their hydrogels. | Semantic Scholar [semanticscholar.org]

- 20. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. tsapps.nist.gov [tsapps.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creativepegworks.com [creativepegworks.com]

- 26. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of PEG Methacrylate for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Poly(ethylene glycol) methacrylate (PEGMA), a versatile polymer widely utilized in biomedical research and drug development. Moving beyond standard safety data sheets, this document delves into the scientific principles underpinning the safe application of PEGMA, with a particular focus on its use in hydrogels, drug delivery systems, and tissue engineering. Our objective is to equip researchers with the knowledge to not only handle PEGMA safely but also to understand the causality behind experimental choices that can influence its biocompatibility and the integrity of their research.

Understanding PEG Methacrylate: Properties and Potential Hazards

Poly(ethylene glycol) methacrylate is a family of polymers characterized by a methacrylate functional group and a hydrophilic polyethylene glycol chain. This unique structure allows for the formation of crosslinked hydrogels with high water content, making them ideal for a range of biomedical applications.[1] However, the methacrylate group also introduces specific hazards that necessitate careful handling.

The primary hazards associated with PEGMA are:

-

Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3]

-

Allergic Skin Reaction: PEGMA is a known sensitizer and can cause allergic contact dermatitis upon repeated exposure.[4][5]

-

Respiratory Irritation: Inhalation of PEGMA dust or aerosols can irritate the respiratory tract.[2][4]

It is crucial to understand that the toxicological properties of PEGMA have not been fully investigated, and caution should be exercised at all times.[2]

The Science Behind the Hazard: The Methacrylate Group

The methacrylate moiety is responsible for the polymer's ability to undergo free-radical polymerization, a process essential for hydrogel formation.[3] However, this reactivity is also the source of its primary hazards. The double bond in the methacrylate group can react with biological macromolecules, leading to irritation and sensitization. Understanding this mechanism underscores the importance of preventing direct contact with the unpolymerized monomer.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the hazard classifications for PEGMA according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][4] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[2][3] |

This table is a summary of the primary hazards. Always refer to the specific Safety Data Sheet (SDS) for the PEGMA product you are using.

Engineering Controls and Personal Protective Equipment (PPE)

The primary strategy for mitigating the risks associated with PEGMA is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with PEGMA, especially when handling powders or creating aerosols, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended for procedures that may generate dust or vapors.[3][6]

-

Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where PEGMA is handled.[7][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling PEGMA:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a risk.[6] Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are essential. Nitrile gloves provide good splash protection, but for prolonged contact or immersion, it is advisable to consult the glove manufacturer's compatibility charts.[4][6] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[6]

-

Lab Coat: A buttoned lab coat should be worn to protect street clothing and skin.

-

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of PEGMA.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or vapors.[3]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][4]

-

Use only non-sparking tools, especially when handling flammable methacrylate monomers.[7]

Storage

-

Store in a cool, dry, and well-ventilated area.[6] Many PEGMA formulations require refrigeration.[2]

-

Keep away from heat, sparks, and open flames.[7]

-

Protect from direct sunlight.

-

Store away from incompatible materials, which include:

-

Inhibitor Depletion: PEGMA is typically supplied with an inhibitor (e.g., hydroquinone methyl ether - MEHQ) to prevent premature polymerization. This inhibitor requires the presence of dissolved oxygen to be effective. Therefore, PEGMA should never be stored under an inert atmosphere (e.g., nitrogen or argon).[10]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and well-rehearsed plan is essential. The following protocols are designed to be a self-validating system, ensuring a safe and effective response.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[4][11]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Small Spills (<1 L):

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[6][12]

-

Clean the spill area with soap and water.

-

-

Large Spills (>1 L):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the emergency response system (e.g., call 911 and the institutional Environmental Health and Safety office).[11]

-

Prevent entry into the spill area.

-

Await the arrival of trained emergency response personnel.

-

Waste Disposal

All PEGMA waste, including contaminated absorbent materials and disposable PPE, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of PEGMA down the drain.[3]

Biocompatibility and Safe Use in Research

While PEG itself is generally considered biocompatible and has been approved by the FDA for many applications, the safety of PEGMA-based materials in a biological context is more nuanced.[11][13]

Cytotoxicity Considerations

The cytotoxicity of PEGMA-based hydrogels can be influenced by several factors:

-

Residual Monomers: Unreacted PEGMA monomers are cytotoxic. It is crucial to ensure complete polymerization and to purify the resulting hydrogels to remove any leachable monomers.

-

Crosslinker Concentration: The type and concentration of crosslinking agents can affect cell viability. Some studies have shown that certain crosslinkers can induce an inflammatory response.[3]

-

Molecular Weight: The molecular weight of the PEGMA can influence its cytotoxicity, with some studies suggesting that lower molecular weight PEGs may have a higher potential for causing hypersensitivity reactions.[1][14]

A 2017 study on the cytotoxicity of PEG derivatives found that PEG-based monomers, including PEGMA, showed more obvious cytotoxicity compared to PEG oligomers.[4] However, another study on injectable PEGMA-based hydrogels found that homopolymeric hydrogels demonstrated cell viability exceeding the 70% threshold for biocompatibility.[3]

Sterilization of PEGMA-Based Materials

For applications in cell culture and in vivo studies, sterilization of PEGMA-based materials is essential. However, common sterilization methods can affect the properties of the hydrogel.

-

Autoclaving (Steam Sterilization): The high temperatures can cause degradation of the polymer, especially if it contains hydrolytically sensitive ester bonds.[7]

-

Gamma Irradiation and Electron Beam: These methods can cause chain scission and the formation of free radicals, which can alter the mechanical properties and degradation profile of the hydrogel.[15][16]

-

Ethylene Oxide (EtO): This is a low-temperature method, but there is a risk of residual toxic compounds if not adequately aerated.[15]

-

Sterile Filtration: This is only suitable for the pre-polymer solution before crosslinking.[7]

The choice of sterilization method should be carefully considered and validated for each specific PEGMA formulation and intended application.

Conclusion

This compound is an invaluable tool in biomedical research and drug development, but its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this versatile polymer. Furthermore, a careful consideration of factors influencing biocompatibility, such as monomer purity and sterilization method, is paramount to ensuring the scientific integrity and translational potential of research involving PEGMA-based materials. This guide serves as a foundational resource, but it is imperative that all users consult the specific Safety Data Sheet for their product and adhere to all institutional and regulatory guidelines.

References

-

Al-Hachami, A. A., et al. (2023). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. Polymers, 15(24), 4635. [Link]

-

Karajanagi, S. S., et al. (2011). Application of a Dense Gas Technique for Sterilizing Soft Biomaterials. Biotechnology and Bioengineering, 108(9), 2243-2252. [Link]

-

Methacrylates Sector Group. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. [Link]

-

Li, X., et al. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC Advances, 7(33), 20464-20470. [Link]

-

Nabar, U. H., et al. (2016). Effects of Terminal Sterilization on PEG-Based Bioresorbable Polymers Used in Biomedical Applications. Journal of Biomaterials Science, Polymer Edition, 27(13), 1337-1353. [Link]

- Google Patents. (n.d.).

-

Lipo Technologies. (2021, December 21). SAFETY DATA SHEET: Polyethylene glycol derivatives, mPEG-Methacrylate. [Link]

-

Akina, Inc. (n.d.). Safety Data Sheet According to Regulation (EC) No 1907/2006 (REACH). [Link]

-

Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Methyl Methacrylate. [Link]

-

Moura, C. S. M., et al. (2020). Characterization of Biocompatible Poly(Ethylene Glycol)-Dimethacrylate Hydrogels for Tissue Engineering. Applied Mechanics and Materials, 679, 158-170. [Link]

-

Włodarczyk-Biegun, M. K., et al. (2022). Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes. Materials, 15(6), 2095. [Link]

- Google Patents. (n.d.).

-